molecular formula C19H20FN3O5 B2950644 N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2,6-dimethoxynicotinamide CAS No. 2034456-96-5

N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2,6-dimethoxynicotinamide

Cat. No.: B2950644
CAS No.: 2034456-96-5
M. Wt: 389.383
InChI Key: JREKLCHNHYYSKH-UHFFFAOYSA-N
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Description

N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2,6-dimethoxynicotinamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2,6-dimethoxynicotinamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Oxazepine Ring: This step involves the cyclization of an appropriate precursor to form the 7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepine core. This can be achieved through a series of condensation and cyclization reactions under controlled conditions.

    Attachment of the Ethyl Linker: The ethyl group is introduced through a nucleophilic substitution reaction, where the oxazepine core is reacted with an ethylating agent.

    Coupling with Dimethoxynicotinamide: The final step involves coupling the intermediate with 2,6-dimethoxynicotinamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and high yield. This includes the use of automated reactors, continuous flow chemistry, and rigorous purification techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2,6-dimethoxynicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the oxo group to a hydroxyl group.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms with hydroxyl groups, and various substituted analogs depending on the nucleophile used.

Scientific Research Applications

N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2,6-dimethoxynicotinamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and neurological disorders.

    Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding assays.

    Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to understand its behavior in biological systems.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2,6-dimethoxynicotinamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, thereby modulating various biochemical pathways. For instance, it may inhibit kinases involved in cell proliferation, leading to its potential use as an anti-cancer agent.

Comparison with Similar Compounds

Similar Compounds

  • 7-Fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-5-ol
  • 3,4-Dihydrobenzo[f][1,4]oxazepin-5(2H)-one derivatives

Uniqueness

Compared to similar compounds, N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2,6-dimethoxynicotinamide stands out due to its unique combination of the oxazepine ring and the dimethoxynicotinamide moiety. This structural uniqueness contributes to its distinct pharmacological profile and potential therapeutic applications.

Properties

IUPAC Name

N-[2-(7-fluoro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-2,6-dimethoxypyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O5/c1-26-16-6-4-14(19(22-16)27-2)18(25)21-7-8-23-10-12-9-13(20)3-5-15(12)28-11-17(23)24/h3-6,9H,7-8,10-11H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JREKLCHNHYYSKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C=C1)C(=O)NCCN2CC3=C(C=CC(=C3)F)OCC2=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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